
乳酸米力农
描述
乳酸米力农是一种具有血管扩张作用的正性肌力药,主要用于急性失代偿性心力衰竭的短期治疗。 它是一种选择性磷酸二酯酶 III 抑制剂,可提高细胞内环腺苷单磷酸 (cAMP) 水平,从而改善心脏功能和外周血管扩张 .
科学研究应用
乳酸米力农具有广泛的科学研究应用,包括:
化学: 用作磷酸二酯酶抑制剂及其对 cAMP 水平影响的研究的模型化合物。
生物学: 研究其对细胞信号通路和心脏功能的影响。
工业: 用于开发新的正性肌力药和血管扩张剂.
作用机制
乳酸米力农通过抑制磷酸二酯酶 III 发挥作用,导致细胞内 cAMP 水平升高。 这导致心脏收缩力增强(正性肌力作用),心脏肌肉松弛改善(正性 lusitropy 作用)和外周血管扩张 . 分子靶点包括磷酸二酯酶 III 酶和 cAMP 依赖性信号通路 .
与相似化合物的比较
乳酸米力农经常与其他磷酸二酯酶抑制剂进行比较,例如:
氨力农: 米力农的母体化合物,具有相似的正性肌力和血管扩张作用,但效力较低,副作用更多。
依诺昔酮: 另一种具有相似应用的磷酸二酯酶抑制剂,但药代动力学特性不同。
生化分析
Biochemical Properties
Milrinone lactate is a selective inhibitor of peak III cAMP phosphodiesterase isozyme in cardiac and vascular muscle . This inhibitory action is consistent with cAMP-mediated increases in intracellular ionized calcium and contractile force in cardiac muscle, as well as with cAMP-dependent contractile protein phosphorylation and relaxation in vascular muscle .
Cellular Effects
Milrinone lactate increases the slope of the left ventricular pressure-dimension relationship, indicating a direct inotropic effect of the drug . It also produces dose-related and plasma concentration-related increases in forearm blood flow in patients with congestive heart failure, indicating a direct arterial vasodilator activity of the drug .
Molecular Mechanism
Milrinone lactate is a phosphodiesterase-3 inhibitor . This drug inhibits the action of phosphodiesterase-3 and thus prevents degradation of cAMP . Normally, cAMP causes increased activation of protein kinase A (PKA). PKA is an enzyme that phosphorylates many elements of the contractile machinery within the heart cell .
Temporal Effects in Laboratory Settings
Milrinone lactate has been shown to be safe and effective in the short-term (greater than 48 hours) treatment of patients with heart failure . It has not been shown to be safe or effective in the longer treatment of patients with heart failure .
Dosage Effects in Animal Models
In a study involving newborn pigs with hypoxia-reoxygenation, milrinone lactate (0.5 μg.kg-1.min-1) was effective in reducing lipopolysaccharide-induced arteriolar vasoconstriction, capillary perfusion deficits, and inflammatory response, and in increasing survival .
Metabolic Pathways
Animal studies suggest that two oxidative pathways are involved in milrinone lactate metabolism, albeit only involving a small proportion of the administered dose. The major metabolite is the O-glucuronide metabolite .
Transport and Distribution
Following intravenous infusions of 0.20 mcg/kg/min to 0.70 mcg/kg/min to congestive heart failure patients, the drug had a volume of distribution of about 0.45 liters/kg .
Subcellular Localization
Milrinone lactate is a small molecule drug that freely diffuses across cell membranes. It does not have a specific subcellular localization. Its effects are mediated through its inhibition of phosphodiesterase-3, an enzyme found in the cytosol of cells .
准备方法
合成路线和反应条件
乳酸米力农是通过对另一种强心药氨力农进行化学修饰合成的。 合成过程涉及联吡啶衍生物的形成,特别是 1,6-二氢-2-甲基-6-氧代-[3,4'-联吡啶]-5-腈 . 然后将该化合物转化为其乳酸盐形式,以提高其稳定性和溶解度 .
工业生产方法
在工业环境中,乳酸米力农以无菌水溶液的形式生产。 该过程包括将米力农溶解在注射用水中,并加入乳酸以将 pH 值调节至 3.2 至 4.0 之间 . 然后将溶液过滤和灭菌,然后包装在单剂量小瓶或预混合的柔性容器中,用于静脉注射 .
化学反应分析
反应类型
乳酸米力农会发生各种化学反应,包括:
氧化: 在特定条件下,米力农可以被氧化,导致形成不同的氧化产物。
还原: 还原反应可以将米力农转化为其还原形式,尽管这些反应不太常见。
常用试剂和条件
氧化剂: 米力农反应中常用的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 硼氢化钠和氢化铝锂是典型的还原剂。
取代试剂: 卤化剂和亲核试剂通常用于取代反应.
主要生成物
相似化合物的比较
Milrinone lactate is often compared with other phosphodiesterase inhibitors, such as:
Amrinone: The parent compound of milrinone, with similar inotropic and vasodilatory effects but less potency and more side effects.
Enoximone: Another phosphodiesterase inhibitor with similar applications but different pharmacokinetic properties.
Dobutamine: A sympathomimetic amine with inotropic effects but a different mechanism of action involving beta-adrenergic receptors.
Milrinone lactate is unique in its combination of inotropic and vasodilatory effects, making it particularly useful in the management of acute decompensated heart failure .
属性
IUPAC Name |
2-hydroxypropanoic acid;6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O.C3H6O3/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8;1-2(4)3(5)6/h2-6H,1H3,(H,15,16);2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUPWEAFIOQCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100286-97-3 | |
| Record name | Milrinone lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100286-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milrinone lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100286973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MILRINONE LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8XR81MO8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Milrinone Lactate functions as a phosphodiesterase-3 (PDE3) inhibitor. [] By selectively inhibiting PDE3 enzymes, primarily found in cardiac and vascular smooth muscle, Milrinone Lactate prevents the breakdown of cyclic adenosine monophosphate (cAMP). [] This increase in intracellular cAMP levels leads to enhanced calcium influx, resulting in increased myocardial contractility (positive inotropic effect) and vasodilation. [, ]
A: Milrinone, the active component, has the molecular formula C12H9N3O and a molecular weight of 211.2 g/mol. [] It exists as an off-white to tan crystalline compound. [] As the lactate salt (Milrinone Lactate), it presents as a stable, colorless to pale yellow solution. [] Spectroscopic data is available in various research articles exploring its chemical properties. []
A: Studies have demonstrated that Milrinone Lactate at a concentration of 200 mcg/mL remains stable in both 5% Dextrose Injection and 0.9% Sodium Chloride Injection for 14 days when stored at room or refrigerated temperatures. [, ] This stability profile allows for flexible storage and administration options in clinical settings.
A: Studies in pediatric patients with septic shock have shown that the clearance (CL) of Milrinone is reduced compared to older populations and increases with age. [] A pilot study investigating two dosing regimens (low dose: 20 mcg/kg bolus followed by 0.2 mcg/kg/minute; standard dose: 50 mcg/kg bolus followed by 0.5 mcg/kg/minute) in neonates with persistent pulmonary hypertension of the newborn (PPHN) found a clearance of 7.65 mL/minute/3.4 kg (3.05 mL/minute/kg). []
A: Research indicates that Milrinone Lactate can be an effective treatment for refractory heart failure. [] A study comparing Milrinone Lactate to Dopamine in patients with this condition found that Milrinone Lactate led to improvements in resting heart rate and left ventricular ejection fraction. []
A: A study utilizing the Pediatric Intensive Care database (PIC) indicated an association between Milrinone Lactate and drug-induced kidney injury (DIKI) in critically ill pediatric patients. [] While further research is needed to confirm causality, this finding highlights the importance of careful monitoring and risk assessment when administering Milrinone Lactate, particularly in vulnerable patient populations.
A: Researchers are investigating novel drug delivery systems, such as albumin nanoparticles conjugated with angiotensin II peptide, for targeted delivery of Milrinone to the heart. [] This approach aims to improve therapeutic efficacy while minimizing potential side effects associated with systemic administration. []
A: High-performance liquid chromatography (HPLC) is frequently used to quantify Milrinone Lactate in various matrices, including pharmaceutical formulations and biological fluids. [, ] Other analytical methods, such as spectrofluorimetry, have also been developed for the sensitive determination of Milrinone in biological samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B1677055.png)
![7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid](/img/structure/B1677056.png)
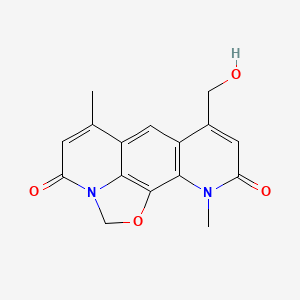
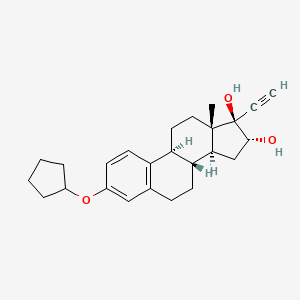
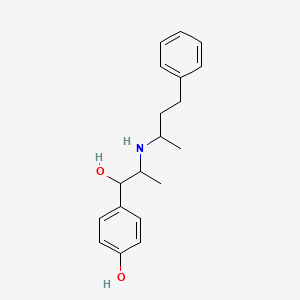
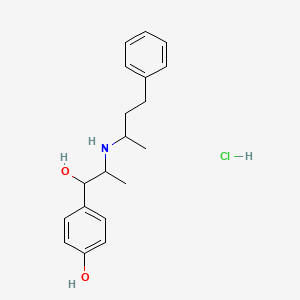

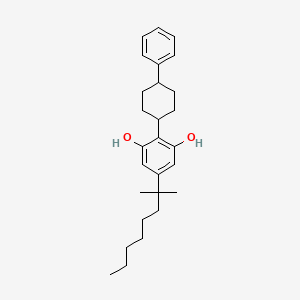

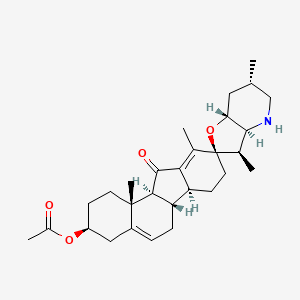
![N-[5-(4-aminophenoxy)pentyl]-2-methoxybenzamide](/img/structure/B1677072.png)
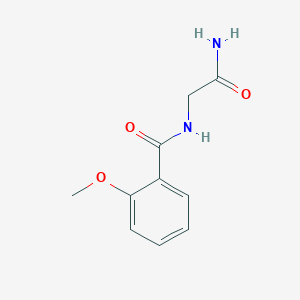
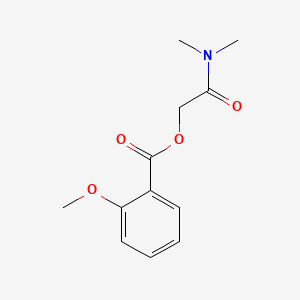
![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)
